molecular formula C18H17N3OS2 B3004917 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 394234-70-9

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B3004917
CAS No.: 394234-70-9
M. Wt: 355.47
InChI Key: FUPBQDZJJXQMBA-UHFFFAOYSA-N
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Description

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
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Biological Activity

The compound 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{14}N_{2}S_{2}
  • Molecular Weight : 286.41 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiadiazole derivatives, including this specific compound. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis via caspase activation
A549 (lung cancer)15.0Inhibition of cell proliferation through cell cycle arrest
HCT 116 (colon cancer)10.0Inhibition of tyrosine kinases leading to reduced tumor growth

The compound has shown significant cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in treated cancer cells.
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at various phases, particularly G1/S transition.

Case Studies and Research Findings

Several research studies have investigated the biological activity of thiadiazole derivatives similar to the compound :

  • Study on Breast Cancer Cells :
    • A study conducted on MCF-7 cells demonstrated that compounds with a similar thiadiazole structure exhibited significant antiproliferative activity with an IC50 value around 12.5 µM. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
  • Lung Cancer Research :
    • In A549 lung cancer cells, the compound showed an IC50 value of 15 µM, indicating strong cytotoxicity. The study suggested that the compound interferes with key signaling pathways that regulate cell growth and survival .
  • Colon Cancer Investigation :
    • Research involving HCT116 colon cancer cells revealed an IC50 value of 10 µM. The findings indicated that the compound's action might involve the inhibition of tyrosine kinase activity, which is crucial for tumor growth regulation .

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)19-16(22)13(2)23-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPBQDZJJXQMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.